Benzo[d]thiazol-2-yl(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Overview
Description
“Benzo[d]thiazol-2-yl(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been highlighted for their synthetic developments and their in vitro and in vivo activity . They have shown better inhibition potency against M. tuberculosis .
Scientific Research Applications
Anti-Tubercular Compounds
Benzothiazole derivatives have been synthesized and studied for their anti-tubercular properties . These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs . The synthesis of these derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Antioxidant Activity
Thiazole derivatives, including benzothiazole, have been found to exhibit antioxidant activity . They help the body release energy from carbohydrates during metabolism and also aid in the normal functioning of the nervous system by their role in the synthesis of neurotransmitters .
Analgesic and Anti-Inflammatory Activity
Thiazole compounds have been studied for their analgesic and anti-inflammatory properties . They have been found to have lesser side effects compared to other drugs .
Antimicrobial and Antifungal Activity
Thiazole derivatives have been used in the development of antimicrobial and antifungal drugs . They have been found to be effective against a variety of microbial and fungal strains .
Antiviral Activity
Thiazole compounds have also been studied for their antiviral properties . They have been used in the development of antiretroviral drugs .
Anticancer Activity
Benzothiazole derivatives have been synthesized and tested for their anticancer activity towards human cancer cell lines including MCF-7 (breast), A549 (lung), Colo-205 (colon), and A2780 (ovarian) . Some of these compounds have demonstrated moderate to high activity .
Neuroprotective Activity
Thiazole compounds have been found to exhibit neuroprotective activity . They play a role in the synthesis of neurotransmitters, such as acetylcholine, which helps in the normal functioning of the nervous system .
Inhibition of Pseudomonas aeruginosa Quorum Sensing System
Some benzothiazole derivatives have shown better affinity in binding to the active site of Pseudomonas aeruginosa quorum sensing LasR system compared to reference compounds . This suggests that these compounds could be a good template for further drug development .
Mechanism of Action
Target of Action
The primary target of Benzo[d]thiazol-2-yl(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is the DprE1 enzyme . This enzyme plays a crucial role in the survival and virulence of Mycobacterium tuberculosis, making it an attractive target for anti-tubercular compounds .
Mode of Action
This binding could potentially inhibit the enzyme’s function, leading to a disruption in the survival and virulence of M. tuberculosis .
Biochemical Pathways
The compound’s action primarily affects the cell wall biosynthesis pathway of M. tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts the synthesis of arabinogalactan, a key component of the mycobacterial cell wall . This disruption can lead to a decrease in the bacteria’s ability to survive and cause disease .
Pharmacokinetics
The ADME properties of this compound are currently unknown. The compound’s effectiveness againstM. tuberculosis suggests that it may have suitable absorption, distribution, metabolism, and excretion properties for therapeutic use .
Result of Action
The compound’s action results in a significant decrease in the survival and virulence of M. tuberculosis . This is likely due to the disruption of the bacteria’s cell wall biosynthesis pathway, which is crucial for its survival and disease-causing ability .
Action Environment
The compound’s action, efficacy, and stability could potentially be influenced by various environmental factors. For instance, the presence of other substances or changes in pH could affect the compound’s ability to bind to its target and exert its effects . .
properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S2/c1-27-14-7-8-15(28-2)18-17(14)23-21(30-18)25-11-9-24(10-12-25)20(26)19-22-13-5-3-4-6-16(13)29-19/h3-8H,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NINNOSCSMGCJRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5S4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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